2C7KFP9LKN
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Overview
Description
2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide, identified by the Unique Ingredient Identifier 2C7KFP9LKN, is a compound with a complex molecular structure. It is characterized by the presence of a cyclopropylmethyl group, an imidazolidinyl ring, and a thiazolecarboxamide moiety .
Preparation Methods
The synthesis of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves multiple steps. The process typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the cyclopropylmethyl group. The thiazolecarboxamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide
- 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide .
These compounds share structural similarities but differ in their specific functional groups and reactivity profiles, making each one unique in its applications and properties.
Properties
CAS No. |
1072803-05-4 |
---|---|
Molecular Formula |
C18H21N5O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2S/c1-12-15(16(24)20-10-14-3-2-6-19-9-14)26-17(21-12)23-8-7-22(18(23)25)11-13-4-5-13/h2-3,6,9,13H,4-5,7-8,10-11H2,1H3,(H,20,24) |
InChI Key |
DQJQOFFCCSGWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(C2=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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